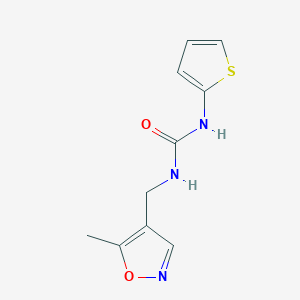

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 2034245-57-1

Cat. No.: VC4286102

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034245-57-1 |

|---|---|

| Molecular Formula | C10H11N3O2S |

| Molecular Weight | 237.28 |

| IUPAC Name | 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14) |

| Standard InChI Key | QUOROADNMMDLPR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NO1)CNC(=O)NC2=CC=CS2 |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a urea core () substituted at both nitrogen atoms:

-

N1: Linked to a 5-methylisoxazol-4-ylmethyl group.

-

N3: Attached to a thiophen-2-yl ring.

The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) and thiophene (a sulfur-containing aromatic ring) confer distinct electronic and steric properties. The methyl group at position 5 of the isoxazole enhances lipophilicity, potentially influencing membrane permeability.

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.29 g/mol |

| CAS Registry Number | Not yet assigned |

| Hybridization Features | Isoxazole (sp²), Thiophene (sp²) |

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step urea formation strategy:

-

Intermediate Preparation:

-

Urea Coupling:

React the amine and isocyanate in anhydrous tetrahydrofuran (THF) with triethylamine as a base :

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | THF/DMF (1:1) |

| Temperature | 0°C → Room temperature |

| Catalyst | Triethylamine (3 equiv) |

| Reaction Time | 12–24 hours |

| Yield (Analog Data) | 45–68% |

Physicochemical Properties

Solubility and Lipophilicity

-

LogP (Predicted): 2.1–2.6 (moderate lipophilicity due to methylisoxazole and thiophene).

-

Aqueous Solubility: <10 μg/mL (poor solubility; requires formulation with co-solvents) .

Spectral Data (Hypothetical)

-

¹H NMR (DMSO-d6):

Biological Activity and Mechanisms

Table 3: Comparative Bioactivity of Analogous Ureas

| Compound | Target | IC₅₀/MIC | Source |

|---|---|---|---|

| 1-Adamantyl-3-(5-methylisoxazol-3-yl)urea | sEH | 79 nM | |

| 1-(3,4-Dichlorophenyl)-3-(thiadiazol-2-yl)urea | M. tuberculosis | 12.5 μg/mL |

Proposed Mechanism

The urea moiety may act as a hydrogen-bond donor/acceptor for enzyme active sites, while the thiophene and isoxazole rings engage in π-π stacking or hydrophobic interactions .

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric Replacement: Replace thiophene with pyridine or isoxazole with oxazole to modulate potency.

-

Prodrug Design: Esterify the urea to improve bioavailability (e.g., ethyl carboxylate prodrugs) .

Patent Landscape

Morpholinyl- and thiophene-containing ureas are patented for inflammatory diseases (WO2003082861A2), highlighting commercial interest .

Challenges and Future Directions

Synthetic Limitations

Unanswered Questions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume